molecular formula C10H18O3S B12890189 S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate

S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate

Cat. No.: B12890189
M. Wt: 218.32 g/mol
InChI Key: ZVLDJCQWMNKQDI-UHFFFAOYSA-N
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Description

S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate: is a heterocyclic compound that belongs to the class of thioesters It is characterized by the presence of a tetrahydrofuran ring, an ethoxy group, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate typically involves the reaction of 5-ethoxytetrahydrofuran-2-yl ethanethiol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the thioester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

  • S-Ethyl ethanethioate
  • S-Methyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate
  • S-Propyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate

Comparison: S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate is unique due to the presence of the ethoxy group on the tetrahydrofuran ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

IUPAC Name

S-ethyl 2-(5-ethoxyoxolan-2-yl)ethanethioate

InChI

InChI=1S/C10H18O3S/c1-3-12-10-6-5-8(13-10)7-9(11)14-4-2/h8,10H,3-7H2,1-2H3

InChI Key

ZVLDJCQWMNKQDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(O1)CC(=O)SCC

Origin of Product

United States

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